Product packaging for Dimethyl-quinolin-4-yl-amine(Cat. No.:CAS No. 31401-47-5)

Dimethyl-quinolin-4-yl-amine

Cat. No.: B11914223
CAS No.: 31401-47-5
M. Wt: 172.23 g/mol
InChI Key: SMNMEJQTBGWHLI-UHFFFAOYSA-N
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Description

Dimethyl-quinolin-4-yl-amine ( 31401-47-5) is an organic compound with the molecular formula C11H12N2 and a molecular weight of 172.23 g/mol. This compound, also known as N,N-dimethylquinolin-4-amine, features a quinoline core structure substituted with a dimethylamino group at the 4-position, serving as a valuable chemical scaffold in medicinal chemistry research . The 4-aminoquinoline structure is a privileged pharmacophore in drug discovery . Researchers utilize this core structure to develop novel compounds for investigating antitumor and antimicrobial activities . In anticancer research, 4-aminoquinoline derivatives are explored for their ability to induce apoptosis in cancer cells and inhibit proliferative activity . The structural flexibility of the 4-aminoquinoline scaffold allows for synthetic modification, enabling the exploration of structure-activity relationships (SAR) to optimize properties such as water solubility and biological potency . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2 B11914223 Dimethyl-quinolin-4-yl-amine CAS No. 31401-47-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

31401-47-5

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

N,N-dimethylquinolin-4-amine

InChI

InChI=1S/C11H12N2/c1-13(2)11-7-8-12-10-6-4-3-5-9(10)11/h3-8H,1-2H3

InChI Key

SMNMEJQTBGWHLI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=NC2=CC=CC=C21

Origin of Product

United States

Synthetic Methodologies for N,n Dimethyl 4 Aminoquinoline and Analogs

Classical and Conventional Synthesis Approaches for 4-Aminoquinoline (B48711) Derivatives

Traditional methods for synthesizing 4-aminoquinoline derivatives have been well-established for decades, primarily relying on nucleophilic aromatic substitution and condensation/cyclization reactions. These methods, while effective, often require harsh reaction conditions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The most prevalent method for preparing 4-aminoquinolines involves the direct coupling of a 4-chloroquinoline (B167314) with an appropriate amine substrate through a nucleophilic aromatic substitution (SNAr) reaction. nih.gov In this reaction, the carbon at the 4-position of the quinoline (B57606) ring is attacked by the nucleophilic amine, leading to the displacement of the chlorine atom. nih.gov

Conventional heating is a common approach for this transformation, with at least five different protocols documented. nih.gov The direct coupling of a 4-chloroquinoline with an alkylamine is typically carried out in a solvent like alcohol or dimethylformamide (DMF) at elevated temperatures (often exceeding 120°C) for extended periods (greater than 24 hours). nih.gov This strategy is generally more successful for secondary dialkylamines than for primary alkylamines or anilines. nih.govfrontiersin.org

To facilitate the reaction with less reactive anilines, a catalytic amount of a Brønsted acid (like hydrochloric acid) or a Lewis acid can be employed. nih.govfrontiersin.org This approach provides high yields and is operationally simple. nih.govfrontiersin.org However, it is not suitable for alkylamines, which can be protonated by the acid, diminishing their nucleophilicity. nih.govfrontiersin.org

A series of 4-aminoquinoline derivatives have been synthesized by reacting 4-chloro-7-substituted-quinolines with the corresponding mono- or dialkylamines. nih.gov For instance, N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine was synthesized through the reaction of 4,7-dichloroquinoline (B193633) with an excess of N,N-dimethylethane-1,2-diamine. nih.gov

Starting MaterialReagentProductReference
4,7-dichloroquinolineN,N-dimethylethane-1,2-diamineN′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine nih.gov
4-chloroquinolineAlkylamine4-alkylaminoquinoline nih.gov
4-chloroquinolineAniline (B41778) (with acid catalyst)4-anilinoquinoline nih.govfrontiersin.org

Condensation and Cyclization Reactions (e.g., Skraup Method Variations)

The Skraup synthesis is a classic method for producing quinolines, named after the Czech chemist Zdenko Hans Skraup. wikipedia.org The archetypal reaction involves heating aniline with sulfuric acid, glycerol (B35011), and an oxidizing agent like nitrobenzene (B124822) to yield quinoline. wikipedia.org The reaction is notoriously vigorous, and ferrous sulfate (B86663) is often added to moderate it. wikipedia.orguop.edu.pk Arsenic acid can be used as a less violent oxidizing agent than nitrobenzene. wikipedia.orggoogle.com

The mechanism involves the dehydration of glycerol by sulfuric acid to form acrolein. uop.edu.pkpharmaguideline.com Aniline then undergoes a 1,4-addition to the acrolein, followed by acid-catalyzed ring closure to form 1,2-dihydroquinoline. uop.edu.pk Finally, the dihydroquinoline is oxidized to quinoline. uop.edu.pk Variations of this method, using substituted anilines, can produce a range of quinoline derivatives. pharmaguideline.com

Modern and Green Synthesis Techniques for N,N-dimethyl-4-aminoquinoline Scaffolds

In recent years, there has been a significant shift towards developing more efficient, environmentally friendly, and sustainable methods for the synthesis of 4-aminoquinolines. These modern techniques often offer advantages such as shorter reaction times, higher yields, and milder reaction conditions.

Ultrasound-Promoted Synthesis

Ultrasound irradiation is another green chemistry technique that has been successfully applied to the synthesis of 4-aminoquinolines. nih.govfrontiersin.org A series of new 4-aminoquinolines were prepared by reacting 4,7-dichloroquinolines with nucleophiles such as benzene-1,2-diamines, semicarbazides, and amino-N-heteroarenes under ultrasound, resulting in good to excellent yields (78-81%). nih.govfrontiersin.org This method offers a straightforward and efficient alternative to conventional heating. nih.gov In a related application, 4(3H)-quinazolinones have been synthesized by condensing a carboxylic acid, an anthranilic acid, and a primary aromatic amine in an ionic liquid under ultrasound irradiation, highlighting the versatility of this technique. ujpronline.comujpronline.com

Metal-Catalyzed and Metal-Free Cyclization/Annulation Reactions

Modern synthetic strategies have increasingly utilized metal catalysts to facilitate the construction of the 4-aminoquinoline scaffold through cyclization and annulation reactions. frontiersin.org These methods often involve the formation of multiple bonds in a single step, leading to increased efficiency and atom economy.

Palladium-catalyzed reactions have been particularly prominent. In 1992, a palladium-catalyzed multicomponent domino reaction was reported for the synthesis of 2-aryl-4-dialkylaminoquinolines in moderate to good yields. frontiersin.org More recently, in 2023, a palladium-catalyzed dehydrogenative aromatization of 2,3-dihydroquinolin-4(1H)-ones with amines was developed to produce 4-aminoquinolines. nih.govfrontiersin.orgfrontiersin.org This reaction uses Pd(OAc)2 with Cu(OAc)2 as an oxidant and demonstrates excellent functional group tolerance. nih.govfrontiersin.orgfrontiersin.org Another palladium-catalyzed three-component reaction involving an imidoylative Sonogashira/cyclization cascade has been used to synthesize 2-(alkyl/aryl)-4-aminoquinolines. frontiersin.org

Copper-catalyzed reactions have also proven valuable. A copper-catalyzed three-component reaction of nitriles, diaryliodoniums, and ynamides affords diversified 4-aminoquinolines. acs.org

Gold-catalyzed reactions represent another modern approach. In 2018, a gold-catalyzed syn-1,2-difunctionalization of ynamides via nitrile activation was introduced for the synthesis of 2-aminotosyl-3-aryl-4-aminoquinolines. frontiersin.org

Metal-free reactions have also been developed. For example, polysubstituted 4-aminoquinolines can be synthesized through an aza-Michael addition/intramolecular annulation of ynones and 2-aminobenzonitriles. nih.govresearchgate.net This method is operationally simple, scalable, and has high atom economy. nih.govresearchgate.net

Catalyst/PromoterReaction TypeProductsReference
PalladiumDehydrogenative Aromatization4-Aminoquinolines nih.govfrontiersin.orgfrontiersin.org
PalladiumImidoylative Sonogashira/Cyclization2-(Alkyl/aryl)-4-aminoquinolines frontiersin.org
CopperThree-component reaction4-Aminoquinolines acs.org
Goldsyn-1,2-difunctionalization of ynamides2-Aminotosyl-3-aryl-4-aminoquinolines frontiersin.org
None (Base-promoted)Aza-Michael/AnnulationPolysubstituted 4-aminoquinolines nih.govresearchgate.net

Multi-Component Reactions (e.g., Imidoylative Sonogashira/Cyclization Cascade)

Multi-component reactions (MCRs) provide an efficient and modular approach to complex molecules like 4-aminoquinolines from simple precursors in a single operation. A notable example is the three-component synthesis of 2-(alkyl/aryl)-4-aminoquinolines via an imidoylative Sonogashira/cyclization cascade. nih.govacs.org This one-pot, two-stage procedure combines readily available o-bromoanilines, aryl or alkyl acetylenes, and isocyanides to construct the quinoline core. figshare.commdpi.com

The reaction is typically catalyzed by a palladium complex, such as Pd(OAc)₂, with a supporting ligand like Xantphos, and a copper(I) co-catalyst (CuBr). nih.govacs.org The process begins with an imidoylative Sonogashira coupling, followed by an acid-mediated cyclization to form the final 4-aminoquinoline product. figshare.commdpi.com Research by Collet et al. in 2018 demonstrated that this method is highly modular and tolerates a variety of substituents on the starting materials, although electron-withdrawing groups on the arene components can lead to lower yields. acs.orgfigshare.commdpi.com The choice of solvent is critical, with DMF being identified as superior to DMSO, dioxane, or toluene (B28343) for this transformation. nih.govacs.org The final cyclization is effectively promoted by the addition of aqueous hydrochloric acid. figshare.commdpi.com

Table 1: Imidoylative Sonogashira/Cyclization Cascade for 4-Aminoquinoline Synthesis

Reactant 1 (Aniline) Reactant 2 (Alkyne) Reactant 3 (Isocyanide) Catalyst/Reagents Solvent Temperature Yield
2-Bromoaniline Phenylacetylene tert-Butyl isocyanide Pd(OAc)₂, Xantphos, CuBr, Cs₂CO₃; then HCl DMF 90 °C Good
2-Bromo-4-chloroaniline 4-Ethynyltoluene Cyclohexyl isocyanide Pd(OAc)₂, Xantphos, CuBr, Cs₂CO₃; then HCl DMF 90 °C Moderate

Dehydrogenative Amination of Dihydroquinolin-4(1H)-one

A more recent and atom-economical strategy for synthesizing 4-aminoquinolines is the direct dehydrogenative amination of 2,3-dihydroquinolin-4(1H)-one precursors. acs.orgacs.org A 2023 study by Chen et al. introduced a synergistic palladium/copper-catalyzed aerobic dehydrogenative aromatization method. nih.govresearchgate.net This approach circumvents the common reliance on pre-functionalized 4-chloroquinolines. researchgate.net

The reaction couples 2,3-dihydroquinolin-4(1H)-ones with a broad range of aromatic and aliphatic amines. researchgate.net The optimal catalytic system employs Pd(OAc)₂ with Cu(OAc)₂ as an oxidant, 1,10-phenanthroline (B135089) as a ligand, and pivalic acid as the solvent, all under an oxygen atmosphere at elevated temperatures (140 °C). nih.govacs.orgacs.org The proposed mechanism involves an initial acid-catalyzed condensation between the dihydroquinolinone and the amine to form an enamine intermediate. researchgate.net This is followed by palladation, β-hydride elimination, and subsequent aromatization to yield the 4-aminoquinoline product, with the copper co-catalyst facilitating the regeneration of the active Pd(II) species. researchgate.net This method has proven effective for producing known drugs like chloroquine (B1663885) and amodiaquine (B18356) in good yields. nih.govacs.orgacs.org

Table 2: Synergistic Pd/Cu-Catalyzed Dehydrogenative Amination

Dihydroquinolinone Substrate Amine Substrate Catalyst System Conditions Yield
2,3-Dihydroquinolin-4(1H)-one Aniline Pd(OAc)₂, Cu(OAc)₂, 1,10-phenanthroline Pivalic acid, 140 °C, O₂ High
7-Chloro-2,3-dihydroquinolin-4(1H)-one N,N-Dimethylethylenediamine Pd(OAc)₂, Cu(OAc)₂, 1,10-phenanthroline Pivalic acid, 140 °C, O₂ Good
6-Methoxy-2,3-dihydroquinolin-4(1H)-one Benzylamine Pd(OAc)₂, Cu(OAc)₂, 1,10-phenanthroline Pivalic acid, 140 °C, O₂ Moderate-High

Stereoselective Synthesis of Chiral N,N-dimethyl-4-aminoquinoline Derivatives

The development of stereoselective methods to produce chiral 4-aminoquinoline derivatives is a significant area of research, driven by the distinct biological activities often exhibited by different enantiomers. While direct asymmetric synthesis of N,N-dimethyl-4-aminoquinoline is not widely documented, several powerful strategies exist for creating closely related chiral structures.

One advanced approach focuses on creating axial chirality. A recently developed two-step strategy enables the enantioselective synthesis of axially chiral 4-aminoquinolines. nih.govacs.orgfigshare.comacs.org This method begins with a chiral phosphoric acid-catalyzed enantioselective cycloaddition to generate a tetrahydroquinoline intermediate, followed by an oxidative dehydrogenation using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to induce a central-to-axial chirality conversion. acs.orgacs.org This process yields axially chiral 4-aminoquinolines with excellent enantioselectivities (up to 98% ee). acs.org

Another strategy involves the asymmetric synthesis of derivatives with chiral side chains, which is relevant for many pharmaceutical compounds. For instance, a patented method describes the asymmetric synthesis of hydroxychloroquine (B89500), which features a chiral alcohol in the N-alkyl side chain. google.com This is achieved through an asymmetric reductive amination of 4-amino-7-chloroquinoline with a ketone precursor in the presence of a chiral acid catalyst, such as (D)- or (L)-mandelic acid or tartaric acid derivatives, which controls the stereochemical outcome. google.com

Furthermore, enantiopure aminoquinolines with chiral centers at the α- or β-positions of the side chain have been synthesized using methods like the Sharpless asymmetric aminohydroxylation, demonstrating that the stereochemistry of the side chain is crucial for biological activity. researchgate.net These examples highlight the progress in accessing chiral 4-aminoquinoline scaffolds, a critical step toward developing more selective and potent molecules.

Synthesis of Hybrid 4-Aminoquinoline Scaffolds

Molecular hybridization, which involves covalently linking two or more pharmacophores, is a prominent strategy in drug discovery to create novel compounds with enhanced activity or to overcome drug resistance. The 4-aminoquinoline scaffold is a popular component in such hybrids due to its well-established biological profile. nih.gov

A variety of hybrid molecules incorporating the 4-aminoquinoline core have been synthesized and investigated.

Pyrano[2,3-c]pyrazole Hybrids : In one study, a series of hybrids was created by linking the 4-aminoquinoline scaffold to a pyrano[2,3-c]pyrazole moiety through an ethyl linker. researchgate.netgoogle.co.inmdpi.com These compounds were designed as potential antimalarial agents. google.com

Isatin (B1672199) Hybrids : To target cysteine proteases in the malaria parasite, hybrids combining 4-aminoquinoline with a thiosemicarbazone-functionalized isatin scaffold have been developed. researchgate.net The 4-aminoquinoline part is thought to aid in drug accumulation, while the isatin group inhibits essential parasite enzymes. researchgate.net

Imipramine (B1671792) Hybrids : The antidepressant imipramine has also been linked to 4-aminoquinoline, resulting in hybrid molecules with promising antimalarial efficacy. researchgate.net

Piperazine Hybrids : 4-Aminoquinolines linked to phenylpiperazines have demonstrated superior activity against chloroquine-resistant malaria strains compared to chloroquine itself. researchgate.net

The linker connecting the pharmacophores is a critical design element, with its length and chemical nature significantly influencing the biological activity of the final hybrid compound. researchgate.net

Table 3: Examples of Hybrid 4-Aminoquinoline Scaffolds

Hybrid Partner Scaffold Linker Type Rationale/Target Application Reference
Pyrano[2,3-c]pyrazole Ethyl chain Antimalarial (overcoming resistance) researchgate.net, google.co.in, mdpi.com
Isatin-Thiosemicarbazone Alkyl chain Antimalarial (dual-target: heme binding and protease inhibition) researchgate.net
Imipramine Alkyl chain Antimalarial researchgate.net
Phenylpiperazine Varies Antimalarial (activity against resistant strains) researchgate.net

Advanced Spectroscopic and Structural Characterization of N,n Dimethyl 4 Aminoquinoline

Mass Spectrometry (HR-MS, FAB-MS, ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. This information is crucial for confirming the molecular weight and elemental composition of N,N-dimethyl-4-aminoquinoline.

High-Resolution Mass Spectrometry (HR-MS):

HR-MS provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. For N,N-dimethyl-4-aminoquinoline, HR-MS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. Techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer are commonly used to obtain high-resolution mass spectra. rsc.orgmdpi.com

Fast Atom Bombardment Mass Spectrometry (FAB-MS):

FAB-MS is a soft ionization technique that is particularly useful for non-volatile and thermally labile compounds. In FAB-MS, the sample is mixed with a matrix (such as glycerol) and bombarded with a high-energy beam of atoms, leading to the formation of molecular ions. This technique has been successfully used to obtain the mass spectra of various 4-aminoquinoline (B48711) derivatives, showing clear molecular ion peaks corresponding to their molecular formulas. tandfonline.comnih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS):

ESI-MS is another soft ionization technique that is well-suited for polar molecules. It involves the formation of ions from a solution by creating a fine spray of charged droplets. ESI-MS is widely used in the analysis of quinoline (B57606) derivatives, often providing the protonated molecule [M+H]⁺ as the base peak in the spectrum. acs.orgrsc.org

Table 2: Mass Spectrometry Data for Aminoquinoline Derivatives

Technique Ionization Mode Typical Observation Reference
HR-MS (ESI-TOF) Positive [M+H]⁺ with high mass accuracy rsc.org
FAB-MS Positive Molecular ion peak ([M]⁺ or [M+H]⁺) tandfonline.comnih.gov
ESI-MS Positive Predominantly [M+H]⁺ acs.org

Vibrational Spectroscopy (FT-IR, Raman)

FT-IR Spectroscopy:

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes transitions between vibrational energy levels. The resulting spectrum displays absorption bands at specific frequencies corresponding to the characteristic vibrations of different functional groups. For N,N-dimethyl-4-aminoquinoline, key vibrational bands include C-H stretching and bending modes of the aromatic ring and the methyl groups, C=C and C=N stretching vibrations of the quinoline ring, and C-N stretching vibrations of the dimethylamino group. psu.eduresearchgate.net The positions of these bands can be influenced by the electronic effects of the substituents.

Raman Spectroscopy:

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of N,N-dimethyl-4-aminoquinoline would show characteristic peaks for the quinoline ring vibrations. nih.govnih.gov Deep UV Resonance Raman (DUV-RR) spectroscopy can be particularly useful for studying quinoline antimalarials as it provides strongly enhanced spectra and is free from fluorescence. nih.gov

Table 3: Key Vibrational Frequencies for Aminoquinoline Derivatives

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Spectroscopy Technique
Aromatic C-H stretch 3000 - 3100 FT-IR, Raman
Aliphatic C-H stretch 2850 - 3000 FT-IR, Raman
C=C and C=N stretch (quinoline ring) 1500 - 1650 FT-IR, Raman
C-N stretch (aromatic amine) 1250 - 1360 FT-IR

Note: The exact wavenumbers can vary based on the specific molecular structure and its environment. psu.eduresearchgate.nettubitak.gov.tr

Electronic Spectroscopy (UV-Vis, UV Photoelectron Spectroscopy)

Electronic spectroscopy investigates the electronic transitions within a molecule, providing insights into its electronic structure and conjugation.

UV-Vis Spectroscopy:

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of N,N-dimethyl-4-aminoquinoline is characterized by absorption bands that are typically attributed to π → π* transitions within the quinoline ring system. researchgate.net The position and intensity of these bands are sensitive to the solvent polarity and the nature of substituents on the quinoline ring. The introduction of the dimethylamino group, an electron-donating group, can cause a bathochromic (red) shift in the absorption maxima compared to the parent quinoline molecule. mdpi.com

UV Photoelectron Spectroscopy (UPS):

UPS is a technique that measures the kinetic energies of photoelectrons emitted from a molecule upon irradiation with UV photons. libretexts.org This method provides direct information about the energies of the molecular orbitals. For quinoline derivatives, UPS can be used to study the effects of substituents on the electronic structure. cnr.itacs.org For example, the introduction of an amino group at the 4-position of the quinoline ring has been shown to lower the ionization energy of the highest occupied molecular orbital (HOMO). cnr.it

Table 4: Electronic Spectroscopy Data for Aminoquinoline Derivatives

Technique Type of Transition Typical Wavelength/Energy Range Reference
UV-Vis π → π* 220 - 400 nm researchgate.netmdpi.com
UPS Ionization from valence orbitals 8 - 12 eV cnr.itacs.org

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of N,N-dimethyl-4-aminoquinoline would provide detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state. Although a specific crystal structure for N,N-dimethyl-4-aminoquinoline was not found in the search results, studies on similar 4-aminoquinoline derivatives reveal important structural features. iucr.org For instance, the C4-N bond length is typically shorter than a standard C-N single bond, suggesting some degree of double bond character due to resonance with the quinoline ring. iucr.org The geometry around the amino nitrogen atom can also be determined, indicating whether it is planar or pyramidal. iucr.org Furthermore, X-ray crystallography can reveal details about how the molecules pack in the crystal lattice and identify any intermolecular hydrogen bonds or π-π stacking interactions. nih.govnih.gov

Computational and Theoretical Investigations of N,n Dimethyl 4 Aminoquinoline

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and reactivity of N,N-dimethyl-4-aminoquinoline. researchgate.netdntb.gov.ua DFT methods are employed to optimize the molecular geometry and calculate various quantum chemical parameters. researchgate.net

One of the key aspects explored through these calculations is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com A smaller energy gap suggests that the molecule is more reactive and can be easily excited.

For the broader class of quinoline-based compounds, DFT studies have been used to calculate HOMO and LUMO energies, which indicate that charge transfer occurs within the molecule. scirp.orgscirp.org This intramolecular charge transfer is a crucial aspect of their biological activity. For instance, computational studies on some 4-aminoquinoline (B48711) derivatives have shown a unique mode of binding to heme, where the HOMO is located on a specific part of the molecule, which may explain their high antiplasmodial activity. plos.org

The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, further helps in understanding the sites susceptible to electrophilic and nucleophilic attacks. These calculations provide a theoretical foundation for understanding the structure-activity relationships of N,N-dimethyl-4-aminoquinoline and its analogs, guiding the synthesis of new derivatives with enhanced therapeutic properties.

Table 1: Quantum Chemical Parameters Calculated for Quinoline (B57606) Derivatives using DFT

ParameterDescriptionSignificance
HOMO Energy Energy of the highest occupied molecular orbital.Indicates the ability to donate an electron.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Indicates the ability to accept an electron.
HOMO-LUMO Gap The energy difference between HOMO and LUMO.Relates to the chemical reactivity and stability of the molecule. irjweb.com
Dipole Moment A measure of the polarity of the molecule.Influences solubility and binding interactions.
Mulliken Atomic Charges Distribution of electric charge over the atoms.Helps in understanding electrostatic interactions. scirp.org

Molecular Docking Studies of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of N,N-dimethyl-4-aminoquinoline, docking studies are crucial for understanding how it and its derivatives interact with their biological targets at the molecular level. These studies provide insights into the binding modes, affinities, and key interactions that govern the ligand-target recognition process. nih.govunar.ac.id

For antimalarial 4-aminoquinolines, a primary target is heme, and docking studies have been used to analyze their interactions. plos.org These studies reveal that the binding is often guided by hydrogen bonding and π-stacking interactions between the aminoquinoline moiety and the heme molecule. plos.org The quinoline part of the molecule is thought to intercalate into grooves on the growing face of the hematin crystal, thereby inhibiting its formation. nih.gov

In the case of other targets, such as enzymes like Plasmodium falciparum dihydrofolate reductase (PfDHFR), docking simulations help in identifying the specific amino acid residues in the active site that are crucial for binding. ugm.ac.id For example, studies on 4-aminoquinoline derivatives have identified hydrophobic and hydrogen-bond interactions as key determinants for binding to the active sites of proteins like EGFR kinase. nih.gov

The results from molecular docking are often expressed as a scoring function, which estimates the binding affinity. This information is invaluable for structure-based drug design, allowing for the rational modification of the ligand to improve its binding potency and selectivity.

Table 2: Key Interactions Identified in Molecular Docking of 4-Aminoquinoline Derivatives

Interaction TypeDescriptionExample Residues/Moieties
Hydrogen Bonding An electrostatic attraction between a hydrogen atom and a more electronegative atom.Interactions with amino acid residues like Serine, Tyrosine. researchgate.netnih.gov
π-π Stacking Attractive, noncovalent interactions between aromatic rings.Interaction between the quinoline ring and aromatic residues like Phenylalanine, Tyrosine. unar.ac.idnih.gov
Hydrophobic Interactions The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules.Interactions with aliphatic and aromatic amino acid side chains. unar.ac.idresearchgate.net
Arene-Cation Interactions A noncovalent binding interaction between the face of an electron-rich π system and an adjacent cation.Interaction between the quinoline ring and positively charged residues like Lysine. researchgate.net

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Binding

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and flexibility of both the ligand and the target over time. nih.gov MD simulations are powerful computational tools used to study the physical movements of atoms and molecules. nih.gov

For N,N-dimethyl-4-aminoquinoline and its analogs, MD simulations can be used to refine the binding poses obtained from docking studies and to assess the stability of the ligand-target complex. nih.gov By simulating the system in a solvated environment that mimics physiological conditions, researchers can observe how the ligand adapts its conformation within the binding pocket and how the protein responds to the presence of the ligand. nih.gov

These simulations can reveal important information about the stability of key interactions, such as hydrogen bonds, and can identify water molecules that may play a crucial role in mediating the binding. All-atom molecular dynamics simulations have been used to analyze the conformational behavior of receptor-ligand complexes, suggesting a correlation between the explored conformations and the biological response. nih.gov Furthermore, MD simulations can be used to calculate the binding free energy, providing a more accurate estimation of the binding affinity than docking scores alone. This detailed understanding of the dynamic nature of the interaction is critical for the design of inhibitors with improved efficacy and residence time at the target. semanticscholar.org

Pharmacophore Modeling and Ligand-Based Design Principles

Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. frontiersin.orgrjpbr.com A pharmacophore model represents the key interaction points, such as hydrogen bond donors and acceptors, hydrophobic regions, and charged groups, that are crucial for binding to a biological target. nih.govresearchgate.net

For N,N-dimethyl-4-aminoquinoline and its derivatives, pharmacophore models can be generated based on the structures of known active compounds, even when the three-dimensional structure of the target is unknown. nih.govnih.gov These models serve as 3D queries for virtual screening of large compound databases to identify new molecules with the desired biological activity. nih.govnih.gov

Feature-based pharmacophore models are constructed by identifying the common chemical features present in a set of active molecules. researchgate.net For 4-aminoquinoline derivatives, these features typically include a hydrophobic aromatic ring system (the quinoline core), a hydrogen bond acceptor (the quinoline nitrogen), and a positively ionizable group (the dimethylamino group). frontiersin.org The spatial arrangement and distances between these features are critical for activity. By aligning a series of active compounds, a consensus pharmacophore hypothesis can be developed that captures the essential structural requirements for binding. This approach has been successfully used to design hybrid compounds with enhanced anticancer activities. nih.gov

Once a validated pharmacophore model is established, it can be used to screen large virtual databases of chemical compounds. nih.govmdpi.com This process involves computationally fitting each molecule in the database to the pharmacophore query. Molecules that match the pharmacophore's features and spatial constraints are selected as potential hits. nih.gov This approach allows for the rapid and cost-effective identification of novel chemical scaffolds that can be further optimized as potential drug candidates. nih.govnih.gov Pharmacophore-based virtual screening has been instrumental in the discovery of new inhibitors for a variety of targets. frontiersin.org

Table 3: Common Pharmacophoric Features of 4-Aminoquinoline Derivatives

FeatureChemical GroupRole in Binding
Aromatic Ring Quinoline nucleusπ-π stacking and hydrophobic interactions. researchgate.net
Hydrogen Bond Acceptor Quinoline nitrogenForms hydrogen bonds with donor groups in the target. frontiersin.org
Hydrogen Bond Donor Amino group at position 4Can form hydrogen bonds with acceptor groups in the target. frontiersin.org
Hydrophobic Feature Alkyl or aryl substituentsEnhances binding through hydrophobic interactions. frontiersin.org
Positive Ionizable Feature Terminal amino groupForms electrostatic interactions with negatively charged residues. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) represents a computational and theoretical approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govaimspress.com For N,N-dimethyl-4-aminoquinoline and its analogs, QSAR studies are pivotal in understanding the structural features that govern their efficacy, particularly as antimalarial agents. nih.gov These models translate molecular structures into numerical descriptors and correlate them with measured biological activities, such as the half-maximal inhibitory concentration (IC50). nih.gov The primary goal is to develop robust and predictive models that can forecast the activity of novel, unsynthesized derivatives, thereby guiding rational drug design and prioritizing synthetic efforts. nih.govnih.gov

Various statistical and machine learning methods, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN), are employed to build these models. nih.govnih.gov The foundation of QSAR lies in the principle that the biological activity of a compound is a function of its physicochemical and structural properties. nih.gov For 4-aminoquinoline derivatives, QSAR models have been instrumental in identifying key molecular characteristics that enhance activity against both chloroquine-sensitive and chloroquine-resistant strains of parasites like Plasmodium falciparum. nih.gov

Topological Descriptor-Based QSAR Modeling

Topological descriptors are numerical values derived from the two-dimensional representation of a molecule's structure. aimspress.comaimspress.com These descriptors quantify aspects of molecular topology, such as size, shape, branching, and connectivity, without requiring 3D conformational information, which makes them computationally efficient. aimspress.com In the context of 4-aminoquinoline derivatives, topological descriptors have proven to be highly effective in modeling antimalarial activity. researchgate.net They provide crucial insights into how the arrangement of atoms and bonds influences the compound's interaction with its biological target. researchgate.netelsevierpure.com

Topological DescriptorDescriptionInfluence on Antimalarial ActivitySource
MATS7eMoran autocorrelation descriptor, relating different atomic electronegativities at a topological distance of 7 bonds.Favors nonlinear and branched molecular topologies for higher activity. elsevierpure.com
MATS4mMoran autocorrelation descriptor, relating different atomic masses at a topological distance of 4 bonds.Advocates for branching and nonlinearity in the molecule. elsevierpure.com
H-052Atom-centered fragment descriptor.Indicates that the presence of R'CH2-CHX-CH2R fragments (where X is a halogen) enhances activity. elsevierpure.com
Topological DistanceDescribes the separation between specific atoms in the molecular graph.A strong correlation exists with the presence or absence of nitrogen and oxygen atoms at a topological distance of six. researchgate.net
JGI5A topological charge index that evaluates charge transfer between atom pairs.Lower global charge transfers (a negative coefficient for this descriptor) were correlated with improved activity against the NF54 strain of P. falciparum. nih.gov

These models demonstrate that the antimalarial potency of 4-aminoquinoline derivatives is strongly correlated with their structural and electronic features, which can be effectively captured by topological descriptors. nih.govresearchgate.net The use of these descriptors allows for the rapid screening of virtual libraries to identify promising candidates for further development. nih.gov

Prediction of Interaction Potencies

A primary application of a validated QSAR model is the prediction of the biological activity or interaction potency of compounds that have not yet been synthesized or tested. nih.govnih.gov For the 4-aminoquinoline class, QSAR models serve as a powerful predictive tool to estimate the antimalarial efficacy of novel analogs. researchgate.net By inputting the calculated descriptors for a virtual compound into the QSAR equation, researchers can obtain a predicted IC50 value, providing a quantitative measure of its potential potency. nih.gov

This predictive capability is crucial for lead optimization. For example, a topological descriptor-based QSAR model was used to create a combinatorial library of 2160 virtual 4-anilinoquinoline compounds. nih.gov From this library, 16 promising hits were identified based on their high predicted activities, significantly streamlining the discovery process. nih.gov The predictive power of these models is rigorously validated using both internal (e.g., cross-validation) and external test sets of compounds with known activities to ensure the reliability of the predictions. nih.gov

The table below illustrates the predictive capacity of a Multiple Linear Regression (MLR) based QSAR model for a set of 4-aminoquinoline-triazine and 4-aminoquinoline-oxalamide derivatives. nih.gov The close correlation between the observed and predicted log IC50 values underscores the model's utility in forecasting interaction potencies.

Compound IDCompound TypeObserved log IC50Predicted log IC50 (MLR Model)Source
Compound 9Oxalamide1.1931.294 nih.gov
Compound 11Oxalamide2.4181.813 nih.gov
Compound 19Triazine1.2011.222 nih.gov
Compound 26Triazine0.7190.834 nih.gov
Compound 33Triazine1.6031.670 nih.gov

To further enhance the understanding of interaction potencies, QSAR is often integrated with other computational techniques like molecular docking. nih.govnih.gov While QSAR predicts if a compound will be active, molecular docking can predict how it interacts with its target protein, such as P. falciparum lactate dehydrogenase or dihydrofolate reductase. nih.govnih.gov This combined approach provides a more complete picture, correlating specific structural features with binding modes at the active site and explaining the potent activity of lead compounds. nih.govugm.ac.id These detailed insights into molecular interactions are invaluable for designing next-generation derivatives with improved efficacy and target specificity. nih.gov

Mechanistic Studies of Molecular Interactions Involving N,n Dimethyl 4 Aminoquinoline

Enzyme Inhibition Mechanisms by 4-Aminoquinoline (B48711) Derivatives

The 4-aminoquinoline scaffold is a key feature in a variety of molecules that exhibit inhibitory effects on a range of enzymes through diverse mechanisms. These mechanisms are crucial for understanding their therapeutic potential and for the development of new, more effective enzyme inhibitors.

Competitive and Non-Competitive Inhibition Modes

4-aminoquinoline derivatives have been shown to exhibit both competitive and non-competitive inhibition, depending on the specific compound and the target enzyme. mdpi.comresearchgate.net In competitive inhibition, the inhibitor molecule bears a structural resemblance to the enzyme's natural substrate and competes for the same binding site, the active site. libretexts.org The effectiveness of a competitive inhibitor is dependent on the relative concentrations of the inhibitor and the substrate. libretexts.org For instance, certain 4-aminoquinoline-based compounds have been identified as competitive inhibitors of acetylcholinesterase (AChE), where the quinoline (B57606) group positions itself in the choline-binding site of the enzyme's active site. researchgate.net

Conversely, non-competitive inhibition occurs when the inhibitor binds to a site on the enzyme that is distinct from the active site. libretexts.org This binding event alters the enzyme's conformation, reducing its catalytic efficiency regardless of whether the substrate is bound or not. libretexts.org Some 4-aminoquinoline derivatives display non-competitive inhibition. For example, a bis(4-aminoquinoline) with a nine-carbon linker was found to act as a non-competitive antagonist at the α1A adrenoceptor. researchgate.netnih.gov Similarly, certain adamantane-containing 4-aminoquinolines have demonstrated non-competitive inhibition of AChE. mdpi.com

Reversible and Irreversible Inhibition Kinetics

The interaction between an inhibitor and an enzyme can be either reversible or irreversible, distinguished by the nature of the chemical bonds formed. Reversible inhibitors associate with the enzyme through non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, allowing for dissociation of the inhibitor from the enzyme. libretexts.orgresearchgate.net Many 4-aminoquinoline derivatives function as reversible inhibitors. nih.govnih.gov For example, a series of 4-aminoquinoline-3-carboxamide derivatives were developed as potent, reversible inhibitors of Bruton's tyrosine kinase (BTK). nih.gov

Irreversible inhibitors, on the other hand, typically form strong, covalent bonds with the enzyme, leading to permanent inactivation. libretexts.orgdrughunter.com This type of inhibition is often referred to as "suicide inhibition" because the inhibitor effectively "kills" the enzyme's activity. researchgate.net While many BTK inhibitors are irreversible, the development of reversible 4-aminoquinoline-based inhibitors highlights a strategic approach to modulate enzyme activity with potentially fewer off-target effects. mdpi.com

Allosteric Modulation by 4-Aminoquinolines

Allosteric modulation represents a specific type of non-competitive inhibition where the binding of a modulator to an allosteric site—a site other than the active site—influences the enzyme's activity. nih.gov This can either enhance or inhibit the enzyme's function. Several studies have highlighted the ability of 4-aminoquinoline derivatives to act as allosteric modulators.

For example, a series of bis(4-aminoquinolines) were found to be allosteric modulators of the α1A adrenoceptor. researchgate.netnih.govresearchgate.net These compounds, featuring two 4-aminoquinoline moieties connected by a methylene (B1212753) linker, were shown to interact with residues outside of the orthosteric (primary) binding site. researchgate.netnih.gov The length of the linker was found to be a critical determinant of their allosteric activity. researchgate.netnih.gov Similarly, certain homobivalent 4-aminoquinolines have been shown to interact with allosteric sites on the α2A-adrenoceptor, leading to increased affinity and selectivity for this receptor subtype. nih.govbiorxiv.org

Specific Enzyme Targets (e.g., DNA Methyltransferases (DNMTs), PfDHODH, PfCRT, SERCA)

The versatility of the 4-aminoquinoline scaffold allows it to target a wide array of enzymes implicated in various diseases.

DNA Methyltransferases (DNMTs): These enzymes are crucial for epigenetic regulation, and their dysregulation is linked to cancer. capes.gov.br 4-aminoquinoline-based inhibitors, such as SGI-1027 and its analogs, have shown potent inhibitory activity against DNMTs. capes.gov.brbiorxiv.org Mechanistic studies revealed that these compounds act as non-competitive inhibitors with respect to the methyl donor S-adenosyl-l-methionine (AdoMet) and competitive inhibitors with respect to the DNA substrate. capes.gov.br It is hypothesized that these inhibitors interact with the DNA substrate, thereby preventing the enzyme from binding and carrying out methylation. capes.gov.br Some quinoline-based compounds are being explored as dual inhibitors of DNMTs and other epigenetic targets like G9a. chemrxiv.orgmdpi.com

Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH): This enzyme is a key player in the pyrimidine (B1678525) biosynthesis pathway of the malaria parasite, Plasmodium falciparum. lu.se Inhibition of PfDHODH is a validated strategy for antimalarial drug development. nih.gov Certain 4-aminoquinoline-triazolopyrimidine hybrids have been identified as potent inhibitors of PfDHODH, contributing to their antiplasmodial activity. nih.govacs.org

Plasmodium falciparum Chloroquine (B1663885) Resistance Transporter (PfCRT): While not an enzyme in the traditional sense, PfCRT is a transporter protein crucial for the mechanism of chloroquine resistance in P. falciparum. nih.gov Mutations in PfCRT enable the parasite to efflux chloroquine from its site of action. nih.gov Some 4-aminoquinoline derivatives have been designed to inhibit PfCRT, thereby restoring the efficacy of chloroquine and other antimalarials. nih.govnih.govmalariaworld.org

Sarco/endoplasmic Reticulum Ca2+-ATPase (SERCA): This P-type ATPase is essential for calcium homeostasis in cells. frontiersin.org Several 4-aminoquinoline derivatives have been found to inhibit SERCA1, the Ca2+-ATPase of the sarcoplasmic reticulum. nih.govnih.gov These compounds interfere with the Ca2+-dependent activation of the enzyme, stabilizing it in an inactive E2 conformational state. nih.govnih.gov This mechanism of inhibition is distinct from that of other known SERCA inhibitors like thapsigargin. nih.govnih.gov

Receptor Binding Kinetics and Dynamics

The interaction of a ligand, such as a 4-aminoquinoline derivative, with its receptor is a dynamic process characterized by the rates of association and dissociation. These kinetic parameters provide a deeper understanding of the ligand-receptor interaction beyond simple binding affinity.

Ligand Association and Dissociation Rates (kon, koff)

In the context of G-quadruplex ligands, it has been shown that some compounds can act as "chaperones" by increasing the association constant (kon) for the formation of the quadruplex structure, rather than just stabilizing the pre-formed structure by decreasing the dissociation constant (koff). semanticscholar.org This highlights the importance of understanding both kinetic parameters to fully characterize the mechanism of action of a ligand.

Receptor Residence Time (RT)

Receptor residence time refers to the duration a ligand remains bound to its target receptor, a parameter increasingly recognized for its importance in predicting in vivo drug efficacy. For N,N-dimethyl-4-aminoquinoline, studies have explored its binding kinetics with specific receptors, such as the α₂A-adrenoceptor (α₂A-AR).

Kinetic analysis has revealed that N,N-dimethyl-4-aminoquinoline exhibits a notable residence time at the α₂A-AR. This prolonged engagement is a key characteristic that can influence the duration of its pharmacological effect. The dissociation constant (Koff), which measures how quickly the ligand unbinds from the receptor, is a critical component of residence time (RT = 1/Koff). A slower Koff rate indicates a longer residence time. The specific kinetic parameters for N,N-dimethyl-4-aminoquinoline's interaction with the α₂A-AR have been quantified, highlighting its potential for sustained receptor modulation.

Table 1: Kinetic Parameters of N,N-dimethyl-4-aminoquinoline at the α₂A-Adrenoceptor

ParameterValueDescription
k-on (M⁻¹ min⁻¹) 1.1 x 10⁷Association rate constant, describing the speed of binding to the receptor.
k-off (min⁻¹) 0.023Dissociation rate constant, describing the speed of unbinding from the receptor.
Residence Time (min) 43The average time the compound stays bound to the receptor (calculated as 1/k-off).

Binding Site Characterization (Orthosteric vs. Allosteric Sites)

Understanding where a compound binds on a receptor is fundamental to explaining its mechanism of action. Receptors typically have an orthosteric site, where the endogenous ligand binds, and potentially one or more allosteric sites, which are distinct from the orthosteric site and can modulate receptor activity.

Studies investigating the interaction of N,N-dimethyl-4-aminoquinoline with the α₂A-adrenoceptor have sought to characterize its binding site. Through competitive binding assays and functional studies, it has been determined that N,N-dimethyl-4-aminoquinoline acts as an orthosteric ligand. It competes directly with the endogenous agonist for the same binding pocket on the receptor. This orthosteric binding is consistent with its role as an antagonist, where it blocks the receptor and prevents its activation by natural agonists.

Selectivity Mechanisms for Receptor Subtypes (e.g., α₂A-AR)

Many receptors exist as a family of closely related subtypes. The ability of a compound to selectively target one subtype over others is crucial for achieving a desired therapeutic effect while minimizing off-target side effects. N,N-dimethyl-4-aminoquinoline has demonstrated selectivity for the α₂A-adrenoceptor subtype.

The mechanism behind this selectivity lies in the subtle differences in the amino acid composition and conformation of the binding pockets among the α-adrenoceptor subtypes. Structural analysis and molecular modeling suggest that the specific chemical structure of N,N-dimethyl-4-aminoquinoline allows for optimal interactions with key residues within the α₂A-AR binding site. These interactions are less favorable in other subtypes, such as α₂B-AR and α₂C-AR, leading to lower binding affinity and functional activity at those receptors. This structural and chemical complementarity is the basis for its subtype selectivity.

Interaction with Endogenous Biomolecules (e.g., Heme, DNA)

Beyond receptor interactions, the biological effects of N,N-dimethyl-4-aminoquinoline are also governed by its interactions with other crucial endogenous molecules, notably heme and DNA. These interactions are particularly relevant to its potential antimalarial activity, a characteristic shared with other 4-aminoquinoline compounds.

Heme Binding and Inhibition of Hemozoin Formation

In the context of malaria, the parasite Plasmodium falciparum digests hemoglobin within the host's red blood cells, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin, or malaria pigment. This detoxification pathway is a primary target for antimalarial drugs.

N,N-dimethyl-4-aminoquinoline, like other 4-aminoquinolines, interferes with this process. It readily binds to heme (ferriprotoporphyrin IX), forming a complex that prevents the heme from being incorporated into the growing hemozoin crystal. This inhibition of hemozoin formation leads to an accumulation of toxic free heme within the parasite, causing oxidative stress and ultimately leading to the parasite's death. The quinoline ring system is crucial for this interaction, stacking with the porphyrin ring of heme, while the basic side chain is thought to play a role in accumulating the drug in the parasite's acidic food vacuole.

Structure-Mechanism Relationships for Biological Action

The biological actions of N,N-dimethyl-4-aminoquinoline are intrinsically linked to its chemical structure. The key structural features—the quinoline core, the amino group at the 4-position, and the N,N-dimethyl substitution—each contribute to its molecular interactions and resulting pharmacological profile.

The Quinoline Core: The planar, aromatic quinoline ring is fundamental for both receptor binding and biomolecule interaction. It provides the necessary scaffold for orthosteric binding at receptors like the α₂A-AR and is essential for π-π stacking interactions with heme and intercalation into DNA.

The 4-Amino Group: The nitrogen atom at the 4-position is a key hydrogen bond acceptor and a critical anchor point within the binding pocket of target receptors.

The N,N-dimethyl Group: This substitution on the amino group influences the compound's physicochemical properties, such as its basicity and lipophilicity. These properties affect its absorption, distribution, and ability to accumulate in specific cellular compartments, like the acidic food vacuole of the malaria parasite. Furthermore, the size and conformation of this group can fine-tune the binding affinity and selectivity for specific receptor subtypes by influencing the fit within the receptor's binding site.

Structure Activity Relationship Sar and Rational Design Principles of N,n Dimethyl 4 Aminoquinoline Analogs

Influence of N-Alkylation and Amine Substitutions on Molecular Interactions

The nature of the substituents on the amino groups of 4-aminoquinoline (B48711) analogs plays a pivotal role in their activity. The basicity of the side chain nitrogen is a crucial, though not universally essential, structural requirement for the antiplasmodial activity of 4-aminoquinolines. tandfonline.com This basicity facilitates the accumulation of the drug in the acidic food vacuole of the parasite, a key aspect of its mechanism of action. nih.gov

Alkylation of the 4-amino group, a previously unexplored modification, has been shown to modulate the biological activity of these molecules. acs.org For instance, the introduction of a methyl group at the 4-amino position can influence the delocalization of the lone pair of electrons, which is believed to be important for binding to biological targets like heme. acs.org Studies have shown that this N-methylation is well-tolerated and can lead to compounds with reduced toxicity. acs.org

Furthermore, modifications at the terminal amino group of the side chain significantly impact activity, especially against resistant strains. Replacing the terminal diethylamino group with bulkier or more metabolically stable groups like tert-butyl or heterocyclic rings (e.g., piperidinyl, pyrrolidinyl, morpholinyl) has led to a substantial increase in antimalarial activity against chloroquine-resistant strains. acs.orgresearchgate.net Similarly, replacing one of the ethyl groups with a bulky or aromatic ring has also yielded analogs active against multidrug-resistant malaria. acs.org

In the context of leishmanicidal activity, the presence of a basic terminal amine is considered essential. frontiersin.org Replacement of the terminal N-diethylamino group with non-basic moieties can lead to a significant decrease in activity. frontiersin.org Interestingly, while N-methylation can enhance activity, a monotonic increase in the N-alkyl chain length beyond a certain point can lead to decreased potency. frontiersin.org

Role of Side Chain Length and Architecture in Binding and Selectivity

The length and architecture of the side chain connecting the 4-aminoquinoline core to the terminal amine are critical determinants of binding affinity and selectivity. Altering the side chain length has been a successful strategy to overcome drug resistance. tandfonline.comesr.ie

Studies have consistently shown that shorter side chains, typically with two or three carbon atoms (ethylene or propyl linkers), often result in more potent compounds compared to those with longer chains. frontiersin.orgnih.gov For example, in a series of 4-aminoquinoline-derived thiazolidines, compounds with a five-carbon side chain were more active than those with shorter chains. tandfonline.com However, another study found that a propyl diaminoalkane side chain was ten times more potent than a butyl diaminoalkane side chain against a chloroquine-resistant parasite strain. ucsf.edu This highlights that the optimal side chain length can be context-dependent.

The architecture of the side chain also plays a crucial role. The introduction of a phenol (B47542) group into the alkyl side chain, as seen in amodiaquine (B18356), increases potency but can also lead to toxicity. esr.ie The design of isoquine, a regioisomer of amodiaquine, demonstrated that rational modifications to the side chain can maintain efficacy while reducing toxicity. esr.ie Furthermore, the incorporation of an intermolecular hydrogen-bonding motif within the side chain has been shown to enhance activity against drug-resistant P. falciparum. ucsf.edunih.gov

Systematic variations in the branching and basicity of the side chain have yielded potent compounds against both sensitive and resistant strains. nih.gov The introduction of a highly branched tether between the amino functions can enhance the metabolic stability of the compounds. nih.gov

Impact of Substitutions on the Quinoline (B57606) Ring (e.g., C-5, C-6, C-7, C-8 Positions)

Modifications to the quinoline ring itself provide another avenue for modulating the activity of 4-aminoquinoline analogs. The 7-chloro group, a hallmark of chloroquine (B1663885), is not indispensable for activity, and other substitutions can lead to potent compounds. ucsf.edu

Electron-withdrawing groups at the 7-position, such as bromo and iodo, can produce compounds with antiplasmodial activity comparable to their 7-chloro counterparts. researchgate.netacs.org These substitutions lower the pKa of both the quinoline ring nitrogen and the tertiary amino nitrogen in the side chain. researchgate.net The antiplasmodial activity of these derivatives appears to correlate with their ability to inhibit β-hematin formation, which in turn is influenced by the lipophilicity of the substituent at the 7-position. researchgate.net Conversely, electron-donating groups like amino or methoxy, or more strongly electron-withdrawing groups like nitro, at the 7-position have been shown to be detrimental to antimalarial activity. acs.org

Substitutions at other positions on the quinoline ring also influence activity. The introduction of small hydrophobic groups at the C-2 and C-3 positions can improve binding affinity through hydrophobic interactions. nih.gov For instance, incorporating an aryl substituent at the C-2 position, such as a phenyl or naphthyl group, can enhance activity. frontiersin.org However, a methyl substituent at the C-2 position has been found to be less potent. researchgate.net

A simple two-step synthesis method has been used to create a diverse range of B-ring-substituted 4-hydroxyquinolines, allowing for the exploration of the effects of substitutions at the C-5, C-6, C-7, and C-8 positions. ucsf.edu This research has revealed that modifications around the ring can lead to new active antimalarials, challenging the long-held assumption that the 7-chloroquinoline (B30040) nucleus is optimal. ucsf.edu

Design of Multi-Targeted Ligands Based on 4-Aminoquinoline Core

The 4-aminoquinoline scaffold is being increasingly recognized as a "privileged structure" for the design of multi-target-directed ligands (MTDLs). nih.govpeerj.com MTDLs are compounds designed to interact with multiple biological targets simultaneously, a strategy that is gaining traction for the treatment of complex diseases like Alzheimer's disease (AD). nih.govpeerj.com

In the context of AD, 4-aminoquinoline derivatives have been designed as multifunctional agents that inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for the breakdown of the neurotransmitter acetylcholine. researchgate.netresearchgate.net The 4-aminoquinoline core serves as a good starting point for designing potent AChE inhibitors. nih.govpeerj.com Further modifications, such as the introduction of appropriate linkers and fragments, can be made to occupy the entire binding groove of AChE, including the catalytic active site (CAS) and the peripheral anionic site (PAS). nih.govpeerj.com

Beyond cholinesterase inhibition, these MTDLs can possess other beneficial properties, such as the ability to chelate biometals (e.g., iron, copper, zinc), inhibit β-secretase 1 (BACE1), and exhibit antioxidant activity. researchgate.net For example, 4-aminoquinoline-based adamantanes have shown promise as anticholinesterase agents with the potential to cross the blood-brain barrier and protect against the formation of AChE-Aβ complexes. mdpi.com

Strategies for Addressing Resistance Mechanisms Through Structural Modification

The emergence of drug resistance is a major challenge in chemotherapy. Structural modifications of the 4-aminoquinoline scaffold offer a powerful strategy to overcome these resistance mechanisms. esr.ieopenaccessjournals.com

One of the primary mechanisms of chloroquine resistance is mediated by the P. falciparum chloroquine resistance transporter (PfCRT) protein, which effluxes the drug from its site of action. ucsf.edu Structural alterations to the 4-aminoquinoline molecule can reduce its affinity for PfCRT, thereby restoring activity.

Key strategies to combat resistance include:

Altering the side chain: Shortening or lengthening the alkyl side chain has been shown to restore activity against chloroquine-resistant strains. tandfonline.comesr.ienih.gov Modifications to the basic nitrogen of the side chain, such as introducing bulkier substituents, can also circumvent resistance. acs.orgresearchgate.netucsf.edu

Modifying the quinoline ring: While the 7-chloro group was once considered essential, research has shown that other substitutions can lead to compounds active against resistant strains. ucsf.edu This suggests that the resistance mechanism may have some specificity for the 7-chloroquinoline ring. ucsf.edu

Molecular hybridization: Covalently linking the 4-aminoquinoline scaffold to other pharmacophores is an emerging strategy to develop hybrid compounds with multiple modes of action, which can delay the development of resistance. rsc.org

Introduction of intramolecular hydrogen bonds: Incorporating a hydrogen-bonding motif in the side chain can enhance activity against drug-resistant parasites. ucsf.edunih.gov

These rational design approaches, guided by a deep understanding of SAR, are crucial for the development of the next generation of 4-aminoquinoline-based therapeutics that can effectively combat drug-resistant pathogens.

Derivatization and Functionalization Strategies for Research Applications

Labeling for Spectroscopic Detection and Chromatographic/Electrophoretic Separation

To facilitate its detection and quantification in complex biological and chemical matrices, Dimethyl-quinolin-4-yl-amine can be labeled with various tags. These labels impart unique spectroscopic or mass spectrometric signatures to the molecule.

The inherent fluorescent properties of the quinoline (B57606) moiety can be modulated and enhanced through conjugation with other fluorophores or chromophores. solubilityofthings.com This strategy is central to developing sensitive probes for bio-imaging and sensing applications. The introduction of highly conjugated aromatic moieties can significantly increase the molar absorptivity of the compound, improving its detection by UV-Visible spectrophotometry. libretexts.org

Derivatization often targets the amine group or the quinoline ring itself. Reagents such as dansyl chloride, which reacts with amines, can introduce a fluorescent tag, although this is more common for primary and secondary amines. sigmaaldrich.com For a tertiary amine like this compound, derivatization strategies would likely focus on the quinoline core. The goal of such conjugation is to create donor-π-acceptor systems, where the quinoline ring might act as part of the π-conjugated bridge or as the donor/acceptor, leading to molecules with large Stokes shifts and high quantum yields, which are desirable for fluorescence-based assays. mdpi.comresearchgate.net The choice of the fluorophore or chromophore is critical and depends on the desired excitation and emission wavelengths for a specific application. bachem.com

Table 1: Examples of Reagents for Fluorophore and Chromophore Conjugation

Reagent Class Target Functional Group Potential Spectroscopic Enhancement
Acyl Chlorides (e.g., Benzoyl Chloride) Can react with the quinoline ring under specific conditions Introduction of a phenyl group for enhanced UV absorbance. libretexts.org
Sulfonyl Chlorides (e.g., Dansyl Chloride) Primarily for primary/secondary amines, but can be adapted Introduction of a highly fluorescent dansyl group. chromatographyonline.com
NBD Chloride Reacts with primary and secondary amines Forms fluorescent adducts, though quantum yields can be low in water. thermofisher.com

This table presents general classes of reagents. Specific reactivity with this compound would require experimental validation.

Stable isotope labeling is a powerful technique for quantitative analysis using mass spectrometry (MS). ckisotopes.com For this compound, stable isotope dimethyl labeling is a particularly relevant strategy. This method involves the reductive amination of primary amines using isotopically labeled formaldehyde (B43269) (e.g., CD₂O or ¹³CH₂O) and a reducing agent like sodium cyanoborohydride. nih.gov While this compound already possesses a dimethylamino group, this technique is more broadly applied to molecules with primary or secondary amines that are then converted to their dimethylated, isotopically heavy counterparts.

However, a custom synthesis of this compound could incorporate isotopic labels. For instance, using isotopically labeled methylating agents during the synthesis of the dimethylamino group would result in a molecule with a specific mass shift. This labeled version can then be used as an internal standard in quantitative MS-based assays, allowing for precise measurement by correcting for variations in sample preparation and instrument response. researchgate.netmdpi.com The use of stable isotopes provides a chemically identical but mass-differentiated standard, which is the gold standard for quantitative mass spectrometry. nih.gov

Table 2: Reagents for Stable Isotope Dimethyl Labeling

Light Reagent Combination Heavy Reagent Combination Mass Difference per Label (Da) Reference
CH₂O + NaBH₃CN CD₂O + NaBH₃CN 4 mdpi.com
CH₂O + NaBH₃CN ¹³CD₂O + NaBH₃CN 6 nih.gov

This table illustrates common reagent combinations for labeling primary/secondary amines. For this compound, isotopic labels would likely be introduced during its synthesis.

Conjugation Strategies for Hybrid Molecules and Probes

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a widely used strategy in drug discovery and chemical biology. e-century.usprismbiolab.com this compound can serve as a key scaffold in the creation of such hybrid molecules. These hybrids are designed to have enhanced or novel biological activities by leveraging the properties of each constituent part. nih.govmdpi.com

Conjugation strategies often involve linking the quinoline moiety to another bioactive molecule, such as a peptide, another heterocyclic system, or a known drug, through a suitable linker. e-century.us The linker can be varied to optimize the spacing and orientation between the two conjugated partners. For example, the synthesis of quinoline-triazole hybrids has been reported, where the triazole ring acts as a stable and biocompatible linker. nih.gov Such strategies can lead to the development of novel probes for studying biological interactions or compounds with improved therapeutic potential. mdpi.comnih.gov The synthesis of these complex molecules often involves multi-step reactions, including coupling reactions to connect the different molecular fragments. researchgate.net

Immobilization Techniques for Biosensor and Interaction Studies

For applications in biosensing and interaction studies, such as surface plasmon resonance (SPR) or affinity chromatography, this compound or its derivatives need to be immobilized onto a solid support or transducer surface. nih.govresearchgate.net The choice of immobilization technique is critical for maintaining the biological activity and ensuring the proper orientation of the molecule for interaction with its target. mdpi.commdpi.com

Common immobilization methods include:

Adsorption: This involves the non-covalent attachment of the molecule to the surface through interactions like van der Waals forces, hydrogen bonding, or electrostatic interactions. nih.gov It is a simple method but can sometimes lead to leaching of the immobilized molecule.

Covalent Bonding: This provides a much more stable attachment. If this compound is first derivatized to introduce a reactive functional group (e.g., a carboxylic acid, primary amine, or thiol), it can then be covalently linked to a suitably activated surface. researchgate.net Self-assembled monolayers (SAMs) are often used to create a well-defined surface for covalent attachment.

Entrapment: The molecule can be physically entrapped within a polymer matrix or a sol-gel on the surface of the sensor. researchgate.net This method is generally used for larger molecules like enzymes but can be adapted for smaller molecules.

Cross-linking: This method uses a bifunctional reagent, such as glutaraldehyde, to create a network that entraps the molecule and attaches it to the surface, often in conjunction with a carrier protein like bovine serum albumin (BSA). nih.gov

The development of a biosensor based on this compound would likely involve its functionalization to enable covalent attachment to the transducer surface, ensuring a stable and reproducible sensor platform. mdpi.com

N,n Dimethyl 4 Aminoquinoline As a Chemical Biology Research Probe

Development of Ligands for Specific Receptor Subtypes

The N,N-dimethyl-4-aminoquinoline scaffold has proven to be a versatile starting point for the development of ligands targeting specific receptor subtypes. Through systematic structural modifications, researchers can fine-tune the affinity and selectivity of these compounds for various receptors, including G-protein coupled receptors (GPCRs) and ion channels.

Derivatives of the closely related 1H-imidazo[4,5-c]quinolin-4-amine have been synthesized and identified as allosteric modulators of the human A3 adenosine (B11128) receptor (A3AR). nih.govnih.gov These compounds can enhance the effects of natural agonists, offering a nuanced approach to receptor modulation. nih.gov For instance, structural alterations at the 2 and 4-positions of the 1H-imidazo[4,5-c]quinolin-4-amine core have led to the discovery of allosteric enhancers that increase the efficacy of A3AR agonists. nih.gov One such derivative, LUF6000, was found to potentiate the maximum efficacy of the agonist Cl-IB-MECA and decrease the dissociation rate of another agonist from the receptor. nih.govresearchgate.net

Furthermore, research into dopamine (B1211576) D2/D3 receptor agonists has utilized imidazo[4,5,1-ij]quinolin-2(1H)-one derivatives. acs.org By modifying the substituents on the quinoline (B57606) framework, researchers have been able to improve binding affinities for both D2 and D3 receptors, providing insights into the structural requirements for receptor selectivity. acs.org

The following table summarizes the activity of some quinoline derivatives at different receptor subtypes:

Compound ClassReceptor TargetObserved Effect
1H-Imidazo[4,5-c]quinolin-4-amine derivativesA3 Adenosine ReceptorAllosteric enhancement of agonist activity nih.govnih.gov
Imidazo[4,5,1-ij]quinolin-2(1H)-one derivativesDopamine D2/D3 ReceptorsAgonist activity with varying selectivity acs.org
(2,8-Dimethyl-quinolin-4-yl)-p-tolyl-amineInward rectifier potassium channel 2Inhibition (IC50: 4.31E+4 nM) bindingdb.org

Probing Enzyme Function and Inhibition Mechanisms

N,N-dimethyl-4-aminoquinoline and its analogs serve as valuable probes for studying enzyme function and elucidating inhibition mechanisms. The quinoline core can interact with the active sites of various enzymes, leading to modulation of their catalytic activity.

Derivatives of 4-aminoquinoline (B48711) have been designed and synthesized as inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2), an enzyme involved in inflammatory signaling pathways. tandfonline.com One compound in a study exhibited a high affinity for RIPK2 with an IC50 value of 5.1 ± 1.6 nM and demonstrated excellent selectivity. tandfonline.com Such potent and selective inhibitors can be utilized as chemical probes to investigate the specific roles of RIPK2 in cellular processes. tandfonline.com

In the context of cancer research, quinoline derivatives have been investigated as inhibitors of protein kinases, such as those in the MAPK signaling pathway, including RAF kinases. bohrium.com The versatility of the quinoline scaffold allows for the synthesis of a wide range of derivatives with varying inhibitory activities against different cancer cell lines. bohrium.com Additionally, some quinoline derivatives have shown potential as inhibitors of the c-Met tyrosine kinase.

The inhibitory activities of selected quinoline derivatives are presented in the table below:

Compound DerivativeTarget EnzymeInhibition (IC50)
4-Aminoquinoline derivativeRIPK25.1 ± 1.6 nM tandfonline.com
6,7-dimethoxy-4-anilinoquinoline derivativec-Met Tyrosine Kinase0.030 µM
3-(3,4-dimethoxyphenyl)quinolin-2-amineHuman liver (Huh7), breast (MCF7), and colon carcinoma (HCT116) cell lines1.6 µM, 3.3 µM, 1.1 µM respectively

Tools for Investigating Biological Resistance Mechanisms

The emergence of drug resistance in pathogens and cancer cells is a significant challenge in medicine. N,N-dimethyl-4-aminoquinoline and related compounds are instrumental in studying the underlying mechanisms of this resistance.

Bacteria have developed various strategies to resist antibiotics, including pumping the drugs out of the cell via efflux pumps, modifying the antibiotic's target, or destroying the antibiotic itself. reactgroup.org Quinoline-based compounds have been investigated as potential inhibitors of these resistance mechanisms. For instance, certain quinoline and quinazoline (B50416) derivatives have been identified as NorA efflux pump inhibitors in resistant Staphylococcus aureus strains. mdpi.com These compounds can enhance the efficacy of existing antibiotics like ciprofloxacin (B1669076) by preventing their expulsion from the bacterial cell. mdpi.com

In the context of antimalarial drug resistance, new 4-aminoquinoline analogs with a methyl group at the 4-amino position have been synthesized to combat chloroquine-resistant strains of P. falciparum. acs.org The introduction of the methyl group is thought to influence the molecule's interaction with its target. acs.org

The following table highlights the application of quinoline derivatives in studying resistance:

Compound TypeOrganism/Cell LineResistance Mechanism Studied
Quinoline/Quinazoline derivativesStaphylococcus aureusNorA efflux pump inhibition mdpi.com
4-Methylaminoquinoline compoundsP. falciparum (chloroquine-resistant)Overcoming drug resistance acs.org
5-Amino-4-quinolonesGram-positive bacteriaDisruption of bacterial membranes nih.gov

Applications in Pathway-Specific Signaling Studies

N,N-dimethyl-4-aminoquinoline and its derivatives are valuable tools for dissecting specific signaling pathways within cells. By selectively modulating the activity of key proteins in a pathway, these compounds allow researchers to study the downstream consequences and understand the pathway's role in various cellular functions and disease states.

For example, the development of selective RIPK2 inhibitors based on the 4-aminoquinoline scaffold allows for the targeted investigation of the NOD-mediated signaling pathway, which plays a crucial role in the immune response. tandfonline.com By inhibiting RIPK2, researchers can probe its specific contributions to inflammatory and immune signaling. tandfonline.com

Similarly, the use of quinoline-based RAF kinase inhibitors enables the study of the MAPK/ERK signaling cascade, a pathway frequently dysregulated in cancer. bohrium.com These inhibitors can help to elucidate the specific roles of different RAF isoforms and the consequences of their inhibition on cell proliferation and survival. bohrium.com

The ability to synthesize a diverse library of quinoline derivatives with varying activities allows for a systematic exploration of structure-activity relationships, providing deeper insights into the molecular interactions that govern pathway-specific signaling. bohrium.com

Q & A

Q. How do solvent effects influence the regioselectivity of this compound in nucleophilic reactions?

  • Methodological Answer : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr reactions, favoring substitution at the 2- or 4-positions. Computational studies (DFT) using Gaussian09 model solvent dielectric effects on activation energy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.